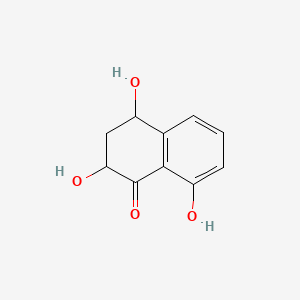
2,4,8-Trihydroxy-1-tetralone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trihydroxy-1-tetralone is a member of tetralins.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Plant Growth Regulation :
- The compound has been studied as an analog of abscisic acid (ABA), a crucial plant hormone involved in growth regulation and stress responses. Research indicates that 2,4,8-trihydroxy-1-tetralone exhibits greater biological activity compared to ABA in certain assays, making it a potential candidate for use as a plant growth regulator in agriculture .
- Antioxidant Activity :
- Phytotoxicity Studies :
Biochemical Research
- Mechanistic Studies :
- Synthesis of Derivatives :
Case Study 1: Plant Growth Regulation
A study conducted on maize suspension cultures demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 0.1 to 10 µM. This effect was compared to that of ABA, where the tetralone analogue showed enhanced potency . Such findings indicate its potential utility in agricultural practices aimed at regulating crop growth under stress conditions.
Case Study 2: Antioxidant Properties
Research into the antioxidant capabilities of tetralone derivatives revealed that this compound effectively reduced oxidative stress markers in cellular models. This property suggests its application in developing therapeutic agents aimed at combating oxidative damage in various diseases .
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2 |
Clave InChI |
FHAMKLIXDLEUPK-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
SMILES canónico |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Sinónimos |
2,4,8-THTO 2,4,8-trihydroxy-1-tetralone 2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















